[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride
Description
Properties
CAS No. |
2624141-19-9 |
|---|---|
Molecular Formula |
C6H8Cl2N4 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride |
InChI |
InChI=1S/C6H6N4.2ClH/c7-5-2-1-3-10-4-8-9-6(5)10;;/h1-4H,7H2;2*1H |
InChI Key |
CYWUKCBLKSGNSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Hydrazinopyridine
The synthesis begins with nucleophilic substitution of 2-chloropyridine using hydrazine hydrate (99%) at 100°C for 48 hours. This yields 2-hydrazinopyridine (2 ), a critical intermediate for subsequent functionalization.
Acylation and Cyclization
2-Hydrazinopyridine undergoes monoacylation with chloroacetyl chloride in dichloromethane (DCM) to form 3 (C₇H₈ClN₃O). Cyclization with phosphorus oxychloride (POCl₃) at 120°C for 12 hours generates 3-chloromethyl-[1,2,]triazolo[4,3-a]pyridine (4 ).
Amine Functionalization
Nucleophilic displacement of the chloromethyl group in 4 with methylamine produces methyl-triazolo[4,3-a]pyridin-3-ylmethyl-amine (5 ). Further reactions with acid analogues in the presence of HATU yield amide derivatives. For the target dihydrochloride salt, 5 is treated with HCl under controlled pH to precipitate the final product.
Multi-Step Pharmaceutical Synthesis
Alkylation and Coupling
A patent-pending route involves alkylation of 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) to form NAPA, followed by coupling with PYRH (3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine). The reaction employs potassium carbonate in dimethylformamide (DMF)/acetonitrile (CH₃CN) at ambient temperature, achieving >95% purity for the hydrazide intermediate (HYDZ).
Dehydration and Salt Formation
HYDZ undergoes dehydration using thiophosphetane or phosphorus(V) dehydrating agents (e.g., POCl₃) under microwave irradiation or conventional heating (140–180°C). The resulting triazolo[4,3-a]pyridine is treated with hydrochloric acid to form the dihydrochloride salt, which is crystallized from a water-rich solvent at pH ≥7.
Critical Parameters :
-
Temperature : Dehydration above 140°C ensures complete ring closure.
-
Solvent System : DMF/CH₃CN minimizes side reactions during coupling.
-
Acid Stoichiometry : Excess HCl (2 equiv) ensures complete salt formation.
Optimization and Scalability
Purity Enhancement
Reaction Monitoring
-
TLC : Ethyl acetate/methanol (9:1) tracks hydrazide intermediates.
-
LCMS : Validates molecular ions (e.g., m/z 186 [M+H]⁺ for intermediate 3 ).
Comparative Analysis of Methodologies
The pharmaceutical route offers superior purity and scalability but requires specialized intermediates. Conversely, the hydrazine cyclization method is cost-effective for research-scale synthesis.
Challenges and Mitigation Strategies
-
Byproduct Formation : Excess POCl₃ generates phosphorylated byproducts. Quenching with saturated NaHCO₃ and DCM extraction mitigates this.
-
Moisture Sensitivity : Intermediate HYDZ is hygroscopic; reactions are conducted under inert atmosphere.
-
Regioselectivity : Microwave-assisted dehydration ensures selective triazole ring formation .
Chemical Reactions Analysis
Oxidation Reactions
The amine group undergoes oxidation under acidic or alkaline conditions. For example:
| Reagents/Conditions | Product | References |
|---|---|---|
| KMnO₄ in H₂SO₄, reflux | 8-Oxo- triazolo[4,3-a]pyridine |
This reaction proceeds via radical intermediates, with the amine group converting to a ketone. The dihydrochloride salt enhances solubility in polar solvents during the process.
Nucleophilic Substitution and Acylation
The 8-amine group participates in nucleophilic reactions:
The dihydrochloride form requires neutralization (e.g., with NaHCO₃) before substitution. Acylation yields stable amides, while alkylation introduces bulky substituents for pharmacological optimization.
Palladium-Catalyzed Coupling Reactions
The pyridine ring supports cross-coupling at the 3-position:
These reactions enable structural diversification for drug discovery, particularly in kinase inhibitor design.
Reductive Reactions
The triazole ring remains stable under reductive conditions:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Partially saturated triazolopyridine |
Selective reduction of the pyridine ring to a piperidine analog occurs without affecting the triazole moiety.
Cyclization and Heterocycle Formation
The amine group facilitates cyclization:
These reactions expand the compound’s utility in synthesizing complex bioactive scaffolds.
Acid-Base Reactions
As a dihydrochloride salt, it undergoes neutralization:
| Reagents/Conditions | Product | References |
|---|---|---|
| NaOH (aq) | Free base ( triazolo[4,3-a]pyridin-8-amine) |
The free base exhibits higher reactivity in organic solvents, enabling downstream functionalization.
Scientific Research Applications
1.1. c-Met Kinase Inhibition
One of the most promising applications of [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is its role as a c-Met kinase inhibitor. The c-Met receptor is implicated in various cancers and is a target for therapeutic intervention. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against c-Met kinase:
- Compound 22i demonstrated excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 µM, 0.15 µM, and 2.85 µM respectively. Additionally, it showed superior c-Met kinase inhibition at nanomolar levels (IC50 = 48 nM) .
1.2. Dual Inhibition of c-Met and VEGFR-2
Recent research has expanded the application of [1,2,4]triazolo[4,3-a]pyridin-8-amine derivatives to include dual inhibition of both c-Met and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). This dual-target approach is crucial for addressing tumor growth and angiogenesis:
- Compounds synthesized in this context have shown promising results in inhibiting both pathways, which may lead to more effective cancer therapies .
2.1. Muscarinic Acetylcholine Receptor Modulation
The compound has also been explored for its potential as a positive allosteric modulator (PAM) of muscarinic acetylcholine receptors, particularly the M1 subtype:
- Triazolo derivatives have been synthesized that exhibit submicromolar potency as M1 PAMs without agonistic activity. This selectivity is beneficial for developing treatments for cognitive disorders without unwanted side effects associated with full agonists .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves various methodologies that allow for the introduction of different substituents to enhance biological activity:
- Synthetic Pathways : Several synthetic strategies have been developed to produce diverse derivatives with tailored pharmacological profiles. For example, treatment with hydrazine followed by condensation reactions has been employed to achieve high yields of target compounds .
Case Studies and Research Findings
A range of studies has documented the efficacy of [1,2,4]triazolo[4,3-a]pyridin-8-amine derivatives across different biological assays:
| Compound | Target | IC50 Value | Cell Line |
|---|---|---|---|
| 22i | c-Met | 48 nM | A549 |
| 22i | c-Met | 0.15 µM | MCF-7 |
| 22i | c-Met | 2.85 µM | HeLa |
| Various | M1 PAM | Submicromolar | - |
These findings underscore the compound's potential as a lead structure in drug development targeting multiple pathways involved in cancer progression and cognitive enhancement.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1352443-32-3
- Molecular Formula : C₆H₈Cl₂N₄ (dihydrochloride form)
- Molecular Weight : 213.70 g/mol
- Structure : Features a triazolo[4,3-a]pyridine core with an amine group at position 8 and two hydrochloride counterions.
Applications : Used as a reference standard in pharmaceutical analysis due to its well-defined purity (≥96% in some commercial batches) . Its structural framework is leveraged in drug discovery, particularly for central nervous system (CNS) targets and kinase inhibitors.
Comparison with Structurally Similar Compounds
Core Structural Modifications
Key analogs differ in substituent positions, halogenation, and alkyl/aryl modifications. Below is a comparative analysis:
Pharmacological and Physicochemical Differences
- Lipophilicity : Methyl-substituted analogs (e.g., 3-methyl and 7-methyl derivatives) exhibit increased logP values compared to the parent compound, influencing blood-brain barrier penetration .
- Solubility : The dihydrochloride form of the target compound enhances aqueous solubility (~50 mg/mL in water) compared to freebase analogs .
- Reactivity : Halogenated derivatives (e.g., 8-chloro analog) show higher electrophilicity, making them suitable for covalent binding studies .
Key Research Findings
- Structure-Activity Relationships (SAR): Methyl groups at C3 or C7 reduce potency at adenosine receptors but improve selectivity for kinase targets . Dihydrochloride salts generally exhibit better crystallinity and stability than freebase forms .
- Toxicity Profiles: Halogenated analogs (e.g., 8-chloro) show higher cytotoxicity in vitro (IC₅₀ = 12 µM in HepG2 cells) compared to non-halogenated derivatives .
Biological Activity
The compound [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 207.07 g/mol
- CAS Number : 100310816
Research indicates that this compound functions primarily as an inhibitor of various kinases and receptors involved in cancer progression. Its mechanism includes:
- c-Met Inhibition : The compound demonstrates significant inhibition of the c-Met receptor tyrosine kinase, which is implicated in tumor growth and metastasis. IC values have been reported in the nanomolar range for various derivatives of this compound .
- Antimicrobial Activity : Studies have shown that derivatives exhibit potent antimicrobial properties against a range of pathogens, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .
Biological Activity Data
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of [1,2,4]triazolo[4,3-a]pyridin-8-amine derivatives on human cancer cell lines A549 (lung), MCF-7 (breast), and HeLa (cervical). The most potent derivative exhibited an IC of 0.15 µM against MCF-7 cells, indicating strong antiproliferative activity. The study employed various assays including cell cycle analysis and apoptosis assays to confirm the mechanism of action .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of related triazolo compounds against Staphylococcus aureus. The derivatives displayed significant antibacterial activity with MIC values between 0.22 to 0.25 µg/mL. The study also highlighted their potential in reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride and its derivatives? A: A common method involves cyclocondensation of 8-amino precursors with reagents like bis-(2-chloroethyl)amine hydrochloride in sulfolane at 150°C, followed by neutralization with NaHCO₃ and purification via recrystallization . Derivatives are often synthesized by substituting aryl/heteroaryl groups at specific positions using coupling reactions (e.g., with phenyl chlorides in dioxane) and characterized by NMR and melting point analysis .
Advanced Reaction Optimization
Q: How can reaction conditions be optimized to improve yield and purity in triazolo-pyridine syntheses? A: Key variables include solvent choice (e.g., sulfolane for high-temperature stability), stoichiometric ratios of reagents, and controlled heating duration (16–24 hours for complete conversion) . Computational tools like quantum chemical calculations can predict optimal pathways, reducing trial-and-error approaches . For purification, recrystallization from methanol or acetone is effective for isolating crystalline products .
Basic Analytical Characterization
Q: What spectroscopic techniques are essential for confirming the structure of [1,2,4]triazolo derivatives? A: ¹H and ¹³C NMR (in DMSO-d₆) are critical for identifying substituent patterns, with chemical shifts around δ 7.5–8.5 ppm indicating aromatic protons . IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹), while melting points (250–300°C range) provide preliminary purity checks .
Advanced Spectral Data Resolution
Q: How can conflicting spectral data (e.g., overlapping NMR signals) be resolved for structurally similar triazolo derivatives? A: Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) to differentiate overlapping peaks. For example, NOESY can distinguish regioisomers by spatial proximity of substituents . Coupling constants (J values) in aromatic regions also aid in assigning substitution patterns .
Biological Activity Profiling
Q: What methodologies are used to evaluate the adenosine receptor binding affinity of triazolo-pyridine derivatives? A: Radioligand displacement assays (e.g., using [³H]CCPA for A₁ receptors) quantify inhibition constants (Kᵢ). Structural modifications, such as introducing piperazinyl or nitro groups, enhance selectivity for A₂A receptors . Dose-response curves and molecular docking simulations further validate target engagement .
Addressing Data Contradictions
Q: How should researchers reconcile discrepancies in reported receptor binding affinities across studies? A: Standardize assay conditions (e.g., cell line, ligand concentration) and validate purity via HPLC (≥95%). Cross-reference computational models (e.g., docking studies) to identify steric or electronic factors affecting binding . Meta-analyses of substituent effects (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy groups) can clarify trends .
Functionalization Strategies
Q: What strategies enable selective functionalization at the C-6 position of the triazolo-pyridine core? A: Electrophilic aromatic substitution (e.g., chlorosulfonation) preferentially occurs at C-6 due to electron-rich aromatic systems. Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with boronic acids or amines further diversifies this position . Substituent directing effects must be validated via Hammett plots or DFT calculations .
Purity and Impurity Analysis
Q: What are common impurities in triazolo-pyridine synthesis, and how are they quantified? A: Byproducts include unreacted intermediates (e.g., 3-(4-phenylpiperazin-1-yl)propyl derivatives) and regioisomers. HPLC-MS with reference standards (e.g., Imp. B, CAS 62337-66-0) identifies impurities, while ion chromatography detects residual chloride in dihydrochloride salts .
Computational-Experimental Integration
Q: How can computational tools accelerate the design of novel triazolo-pyridine analogs? A: Reaction path search algorithms (e.g., artificial force-induced reaction method) predict feasible synthetic routes. Machine learning models trained on existing NMR and bioactivity data prioritize candidates for experimental testing, reducing development time by ~40% .
Cross-Disciplinary Applications
Q: What non-pharmacological applications exist for triazolo-pyridine derivatives in materials science? A: Their π-conjugated systems and thermal stability (melting points >250°C) make them candidates for organic semiconductors or ligands in catalysis. Photophysical studies (UV-vis, fluorescence) guide applications in optoelectronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
